3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane
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Overview
Description
3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane is a chemical compound with the molecular formula C9H15BrO3 and a molecular weight of 251.12 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom and an oxolane ring.
Preparation Methods
The synthesis of 3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane typically involves the reaction of 3-bromo-4-hydroxyoxolane with oxolan-3-ylmethanol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxolane ring play crucial roles in its binding affinity and specificity . The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Comparison with Similar Compounds
3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane can be compared with similar compounds such as:
3-Bromo-4-methoxybenzaldehyde: This compound has a similar bromine substitution but differs in its aromatic structure.
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane: This compound has a similar oxolane ring but includes a chlorophenyl group instead of an oxolan-3-yl group.
3-Bromo-4-(oxolan-3-yloxy)pyridine: This compound has a pyridine ring instead of an oxolane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15BrO3 |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
3-bromo-4-(oxolan-3-ylmethoxy)oxolane |
InChI |
InChI=1S/C9H15BrO3/c10-8-5-12-6-9(8)13-4-7-1-2-11-3-7/h7-9H,1-6H2 |
InChI Key |
MLRNJOGUYBOKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2COCC2Br |
Origin of Product |
United States |
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